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Compound of Interest

Compound Name: 3-(Thiophen-2-yl)propanal

Cat. No.: B15286408 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential applications of 3-(Thiophen-2-yl)propanal, a molecule of interest to

researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
3-(Thiophen-2-yl)propanal is an organic compound featuring a thiophene ring substituted at

the 2-position with a propanal group. The presence of the sulfur-containing aromatic thiophene

ring and the reactive aldehyde functional group makes it a versatile building block in organic

synthesis.

Table 1: Physicochemical Properties of 3-(Thiophen-2-yl)propanal
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Property Value Source

Molecular Formula C₇H₈OS PubChem[1]

Molecular Weight 140.20 g/mol PubChem[1]

Canonical SMILES C1=CSC(=C1)CCC=O PubChem[1]

InChI
InChI=1S/C7H8OS/c8-5-1-3-7-

4-2-6-9-7/h2,4-6H,1,3H2
PubChem[1]

InChIKey
AZAXFLWCDPQVHO-

UHFFFAOYSA-N
PubChem[1]

Predicted XLogP3 1.8 PubChem[1]

Predicted Boiling Point 214.5 ± 25.0 °C
Not explicitly found in search

results

Predicted Density 1.113 ± 0.06 g/cm³
Not explicitly found in search

results

Synthesis of 3-(Thiophen-2-yl)propanal
While a specific, detailed experimental protocol for the synthesis of 3-(Thiophen-2-yl)propanal
was not found in the provided search results, two primary synthetic routes can be proposed

based on the synthesis of analogous compounds: oxidation of the corresponding alcohol and

hydroformylation of the corresponding alkene.

Oxidation of 3-(Thiophen-2-yl)propan-1-ol
A common and effective method for the synthesis of aldehydes is the oxidation of primary

alcohols. In this case, 3-(Thiophen-2-yl)propan-1-ol would be the starting material.

Proposed Experimental Protocol:

Reagents and Equipment:

3-(Thiophen-2-yl)propan-1-ol
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Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin

periodinane)

Anhydrous dichloromethane (DCM) as solvent

Silica gel for column chromatography

Round-bottom flask, magnetic stirrer, and standard glassware for extraction and

purification.

Procedure:

Dissolve 3-(Thiophen-2-yl)propan-1-ol in anhydrous DCM in a round-bottom flask under

an inert atmosphere (e.g., nitrogen or argon).

Add PCC (approximately 1.5 equivalents) to the solution in one portion while stirring.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within a few hours at room temperature.

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of

silica gel to remove the chromium salts.

Concentrate the filtrate under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel using a suitable

eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-(Thiophen-2-
yl)propanal.

Hydroformylation of 2-Vinylthiophene
Hydroformylation, also known as the oxo process, is an industrial method for producing

aldehydes from alkenes.[2] This reaction involves the addition of a formyl group (-CHO) and a

hydrogen atom across the double bond of an alkene.

Proposed Experimental Protocol:

Reagents and Equipment:
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2-Vinylthiophene

A rhodium or cobalt-based catalyst (e.g., Rh(acac)(CO)₂)

A phosphine ligand (e.g., triphenylphosphine)

Syngas (a mixture of carbon monoxide and hydrogen)

A high-pressure reactor (autoclave)

A suitable solvent (e.g., toluene or cyclohexane).

Procedure:

In a high-pressure reactor, combine 2-vinylthiophene, the rhodium catalyst, and the

phosphine ligand in the solvent.

Seal the reactor and purge it with nitrogen before pressurizing with syngas to the desired

pressure (typically 20-100 atm).

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

Maintain the reaction under these conditions for several hours, monitoring the pressure to

follow the consumption of syngas.

After the reaction is complete, cool the reactor to room temperature and carefully vent the

excess gas.

The product, 3-(Thiophen-2-yl)propanal, can be isolated from the reaction mixture by

distillation or column chromatography.
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Oxidation Route

Hydroformylation Route

3-(Thiophen-2-yl)propan-1-ol Oxidation (PCC) 3-(Thiophen-2-yl)propanal

2-Vinylthiophene Hydroformylation (Rh/CO/H2) 3-(Thiophen-2-yl)propanal

Click to download full resolution via product page

Synthesis routes for 3-(Thiophen-2-yl)propanal.

Spectroscopic Data
No experimental spectroscopic data for 3-(Thiophen-2-yl)propanal was found in the search

results. The following tables provide predicted data and data for analogous compounds to aid

in the characterization of this molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Thiophen-2-yl)propanal

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Aldehyde (-CHO) 9.8 Triplet

α-Methylene (-CH₂-CHO) 2.9 Triplet of triplets

β-Methylene (Th-CH₂-) 3.2 Triplet

Thiophene H5 7.1-7.2 Doublet of doublets

Thiophene H3 6.9-7.0 Doublet of doublets

Thiophene H4 6.8-6.9 Triplet

Note: These are predicted values and may differ from experimental data. The splitting patterns

are based on typical coupling constants.
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Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(Thiophen-2-yl)propanal

Carbon Predicted Chemical Shift (ppm)

Aldehyde (C=O) 202

Thiophene C2 (substituted) 143

Thiophene C5 127

Thiophene C3 125

Thiophene C4 124

α-Methylene (-CH₂-CHO) 45

β-Methylene (Th-CH₂-) 25

Note: These are predicted values and may differ from experimental data.

Table 4: Expected IR Absorption Bands for 3-(Thiophen-2-yl)propanal

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C-H (aldehyde) 2820-2720 Medium

C=O (aldehyde) 1740-1720 Strong

C=C (thiophene) ~1600, ~1450 Medium-Weak

C-H (thiophene) ~3100 Medium

C-S (thiophene) 850-700 Medium

Table 5: Expected Mass Spectrometry Fragmentation for 3-(Thiophen-2-yl)propanal
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m/z Fragment Ion

140 [M]⁺ (Molecular Ion)

111 [M - CHO]⁺

97 [Thiophen-CH₂-CH₂]⁺

83 [Thiophene-CH₂]⁺

Note: The fragmentation pattern will be influenced by the ionization method used.

Applications in Drug Development
Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry due

to their diverse biological activities.[3][4][5][6] The thiophene ring is considered a bioisostere of

the benzene ring and can be found in a variety of approved drugs.

While specific applications of 3-(Thiophen-2-yl)propanal in drug development are not explicitly

documented in the provided search results, its chemical structure suggests several potential

uses:

As a Synthetic Intermediate: The aldehyde group is highly reactive and can be readily

converted into other functional groups, such as alcohols, amines, carboxylic acids, and

imines. This makes 3-(Thiophen-2-yl)propanal a valuable intermediate for the synthesis of

more complex molecules with potential therapeutic properties. For instance, it could be a

precursor for the synthesis of thiophene-containing analogues of known drugs.

As a Pharmacophore: The thiophene-propanal moiety itself could be a key pharmacophore

that interacts with biological targets. The aldehyde could form covalent bonds with

nucleophilic residues in proteins, leading to irreversible inhibition, a mechanism utilized by

some drugs. The thiophene ring can engage in various non-covalent interactions, including

hydrogen bonding (with the sulfur atom acting as a weak hydrogen bond acceptor) and π-π

stacking.

In the Development of Novel Therapeutics: Given the broad range of biological activities

associated with thiophene derivatives, including antimicrobial, anti-inflammatory, and
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anticancer effects, 3-(Thiophen-2-yl)propanal could serve as a starting point for the design

and synthesis of new therapeutic agents in these areas.

3-(Thiophen-2-yl)propanal

Reactive Aldehyde Group Thiophene Moiety
(Bioisostere of Benzene)

Versatile Synthetic Intermediate Potential Pharmacophore

Lead for Novel Therapeutics

Click to download full resolution via product page

Logical relationships in drug development.

Conclusion
3-(Thiophen-2-yl)propanal is a molecule with significant potential in organic synthesis and

medicinal chemistry. Its structure, combining a reactive aldehyde with a biologically relevant

thiophene ring, makes it a valuable building block for the creation of novel compounds. While

detailed experimental data for this specific molecule is not readily available, this guide provides

a solid foundation for researchers by summarizing its known properties, proposing viable

synthetic routes, and outlining its potential applications in the field of drug development. Further

research into the synthesis and biological evaluation of this compound and its derivatives is

warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

